

# Avotaciclib parallel experiment execution

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## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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## Avotaciclib (BEY-1107) Technical Profile

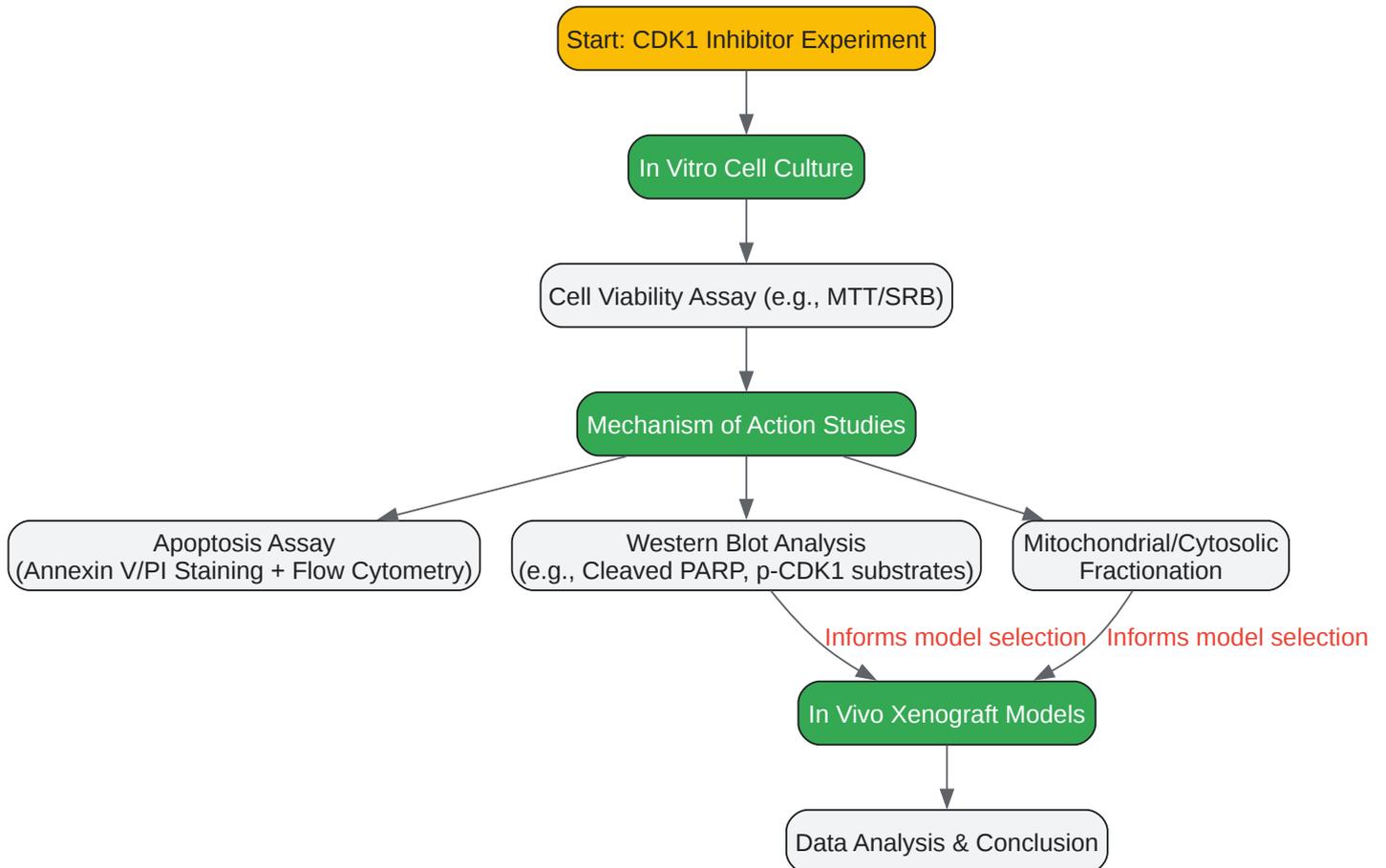
The table below summarizes the core chemical and biological characteristics of **Avotaciclib** for researchers.

Property	Description
Alternative Names	BEY 1107; BEY-A; BEY1107G; BEY1107P [1]
CAS Number	1983984-01-5 (trihydrochloride salt) [2]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> Cl <sub>3</sub> N <sub>7</sub> O (trihydrochloride) [2]
Molecular Weight	390.66 g/mol (trihydrochloride) [2]
Mechanism of Action	Potent, orally bioavailable small-molecule inhibitor of <b>Cyclin-Dependent Kinase 1 (CDK1)</b> [1] [2].
Physical Form	Light yellow to yellow solid powder [2]
Solubility (In Vitro)	5 mg/mL (12.80 mM) in DMSO [2]
Storage Conditions	Store powder at -20°C (3 years) or 4°C (2 years). In solvent, store at -80°C (6 months) or -20°C (1 month). Store in a sealed, protected environment (e.g., under nitrogen) and avoid moisture [2].

Property	Description
Highest Development Phase	Phase I/II (for colorectal and pancreatic cancer); Phase I (for glioblastoma) [1].

## Experimental Workflow for CDK1 Inhibitor Research

For your research, here is a generalized experimental workflow for evaluating CDK1 inhibitors like **Avotaciclib**, synthesized from a recent 2025 study. You can adapt this framework to build specific protocols.



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## Detailed Methodologies for Key Experiments

- **Cell Viability Assay (e.g., MTT/SRB)**

- **Purpose:** Determine the inhibitor's  $IC_{50}$  and cytotoxic effects.

- **Protocol:** Seed cells (e.g., 10,000 cells/well in 6-well plates). Treat with a dose range of **Avotaciclib** for 48 hours. Add MTT reagent and incubate. Remove supernatant and dissolve formazan crystals in 2-propanol. Measure absorbance at 595 nm. Calculate viability as a percentage of the untreated control [3].
- **Apoptosis Assay**
  - **Purpose:** Quantify programmed cell death.
  - **Protocol:** After 48-hour drug treatment, collect cells by centrifugation. Resuspend in Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (5  $\mu$ l each) for 5 minutes in the dark. Analyze using a flow cytometer. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [3].
- **Western Blot Analysis**
  - **Purpose:** Confirm target engagement and downstream effects.
  - **Protocol:** Lyse drug-treated cells in RIPA buffer with protease/phosphatase inhibitors. Determine protein concentration with a Bradford assay. Resolve proteins by SDS-PAGE (6-15% gel) and transfer to a nitrocellulose membrane. Incubate with primary antibodies (e.g., Cleaved PARP, p-Bcl-2) overnight at 4°C, followed by HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect using chemiluminescence [3] [4].
- **Mitochondrial & Cytosolic Fractionation**
  - **Purpose:** Investigate subcellular localization of proteins, a key mechanism for CDK1-induced apoptosis.
  - **Protocol:** Harvest cells (500,000 cells) and wash with PBS. Homogenize in Cytosol Extraction Buffer. Centrifuge at 1,000  $\times$  g for 10 min at 4°C. Collect supernatant and centrifuge again at 10,000  $\times$  g for 30 min at 4°C. The final supernatant is the cytosolic fraction. Resuspend the pellet in Mitochondria Extraction Buffer as the mitochondrial fraction [3].

## Frequently Asked Questions for Researchers

- **Q: What is the recommended solvent for preparing Avotaciclib stock solutions?**
  - **A:** DMSO is suitable for preparing stock solutions (e.g., 5-25 mM). For *in vivo* studies, multiple formulation options exist, such as suspending in 0.5% carboxymethylcellulose sodium (CMC Na) for oral administration or using a DMSO/Tween 80/Saline mixture for injection [2].
- **Q: How does the pro-apoptotic role of CDK1 relate to my research?**

- **A:** Traditionally, CDK1 drives cell division. However, recent studies show that under specific conditions, activated CDK1 can translocate to mitochondria and phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL, switching its function to promote apoptosis. This is a key mechanism for overcoming drug resistance in cancers like ovarian cancer [3].
- **Q: Are there other relevant CDK inhibitors in clinical development?**
  - **A:** Yes, the field is active. **Samuraciclib (CT7001)** is a CDK7 inhibitor in Phase I/II trials for advanced solid tumors, including prostate cancer [4]. **Abemaciclib** is a CDK4/6 inhibitor already approved for breast cancer, showing the clinical validity of targeting cell cycle kinases [5] [6] [7].

## A Note on Information Availability

The detailed, compound-specific experimental data you requested is limited because **Avotaciclib** is a pre-clinical/early clinical asset. The information presented is pieced together from chemical databases [1] [2] and analogous methodologies used in recent CDK1 research [3] [8].

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## References

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